Nicotine-d4

Catalog No.
S862294
CAS No.
350818-69-8
M.F
C10H10N2D4
M. Wt
166.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotine-d4

CAS Number

350818-69-8

Product Name

Nicotine-d4

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-methylpyrrolidin-2-yl)pyridine

Molecular Formula

C10H10N2D4

Molecular Weight

166.26

InChI

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2D,4D,6D,8D

SMILES

CN1CCCC1C2=CN=CC=C2

Synonyms

3-(1-Methyl-2-pyrrolidinyl)pyridine-2,4,5,6-d4; (±)-Nicotine-d4; (±)-3-(1-Methyl-2-pyrrolidinyl)pyridine-d4; (R,S)-Nicotine-d4; (±)-Nicotine-d4; 1-Methyl-2-(3-pyridyl)pyrrolidine-d4; DL-Nicotine-d4

Internal Standard for Nicotine Quantification

  • Nicotine-d4 is a isotopically labelled version of nicotine, where four hydrogen atoms (H) are replaced with deuterium (d), a heavier isotope of hydrogen. This slight mass difference allows researchers to distinguish between the naturally occurring nicotine and the isotopically labelled version using analytical techniques like mass spectrometry [].
  • By adding a known amount of nicotine-d4 to a sample containing nicotine (e.g., e-cigarette liquid, biological fluids), scientists can measure the amount of natural nicotine present. The mass spectrometer detects both nicotine and nicotine-d4, and the ratio of their signals helps determine the original concentration of nicotine in the sample [].

Pharmacokinetic Studies

  • Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. Nicotine-d4 can be used as a tracer molecule to study the fate of nicotine within an organism [].
  • By administering nicotine-d4 and measuring its presence and metabolites in blood, urine, or tissues, researchers can gain insights into how the body processes nicotine. This information is valuable for understanding nicotine addiction and the potential effects of nicotine replacement therapies.

Investigating Nicotinic Acetylcholine Receptor Function

  • Nicotine acts on nicotinic acetylcholine receptors (nAChRs) in the nervous system, leading to its addictive and physiological effects. Nicotine-d4 can be a valuable tool in studying nAChR function [].
  • Because nicotine-d4 binds to nAChRs similarly to nicotine, researchers can use it to investigate receptor binding properties, signaling pathways, and potential therapeutic drugs targeting these receptors.

Important Note:

  • It's crucial to remember that Nicotine-d4, like nicotine itself, is for research use only and can be harmful if ingested or inhaled.

Nicotine-d4, specifically (S)-(-)-Nicotine-d4, is a deuterated form of nicotine, a naturally occurring alkaloid primarily found in the tobacco plant. The molecular formula for nicotine-d4 is C10H14N2, with a molar mass of approximately 162.23 g/mol. This compound is characterized by the substitution of four hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification allows for enhanced tracking in biochemical studies and applications in research involving nicotine metabolism and pharmacokinetics .

Nicotine-d4 doesn't have a unique mechanism of action compared to regular nicotine. However, its application in research helps scientists understand the mechanisms by which nicotine interacts with biological systems. Nicotine acts as an agonist at nicotinic acetylcholine receptors (nAChRs), leading to various physiological effects like stimulation of the central nervous system and increased heart rate [].

Nicotine-d4 inherits the hazardous properties of regular nicotine. It's a highly addictive and toxic substance. The exact toxicity data for Nicotine-d4 might not be readily available, but it's wise to handle it with similar precautions as regular nicotine. This includes:

  • Wearing appropriate personal protective equipment (PPE) like gloves and safety glasses when handling.
  • Avoiding inhalation, ingestion, and skin contact.
  • Working in a well-ventilated fume hood.

The synthesis of nicotine-d4 typically involves the reaction of nicotine with sodium deuterium oxide. This reaction occurs under controlled conditions, often requiring heating in an appropriate solvent to facilitate the exchange of hydrogen for deuterium. The resulting compound retains the structural integrity of nicotine while providing a unique isotopic signature that can be utilized in various analytical techniques .

Nicotine-d4 exhibits similar biological activities to its non-deuterated counterpart, nicotine. It acts as an agonist at nicotinic acetylcholine receptors, influencing neurotransmitter release and affecting various physiological functions such as cognition, mood regulation, and addiction pathways. The deuterated form allows researchers to study the pharmacokinetics and metabolism of nicotine without interference from the natural abundance of hydrogen in biological systems .

The primary method for synthesizing nicotine-d4 involves:

  • Reagent Preparation: Sodium deuterium oxide is prepared as a reagent.
  • Reaction Setup: Nicotine is mixed with sodium deuterium oxide in a suitable solvent.
  • Heating: The mixture is heated to facilitate the exchange reaction.
  • Purification: The product is purified through standard chemical methods such as chromatography to isolate (S)-(-)-Nicotine-d4 from unreacted materials.

This method provides a high yield of the desired compound while maintaining its structural properties .

Nicotine-d4 is widely used in scientific research, particularly in studies related to:

  • Pharmacokinetics: Understanding how nicotine is absorbed, distributed, metabolized, and excreted in biological systems.
  • Metabolic Studies: Tracking the metabolic pathways of nicotine using mass spectrometry and nuclear magnetic resonance spectroscopy.
  • Toxicology: Assessing the effects and safety profiles of nicotine and its derivatives in various biological contexts.

Its unique isotopic labeling makes it invaluable for precise measurements in complex biological matrices .

Studies involving nicotine-d4 often focus on its interactions with various receptors and enzymes within the body. By using this isotopically labeled compound, researchers can differentiate between endogenous and exogenous sources of nicotine in biological samples. This capability enhances the understanding of nicotine's role in addiction and its effects on neurological pathways .

Several compounds are structurally or functionally similar to nicotine-d4. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
NicotineC10H14N2Natural alkaloid from tobacco
CotinineC10H12N2OPrimary metabolite of nicotine
AnabasineC10H12N2Found in tobacco; less potent
NornicotineC9H12N2Degradation product of nicotine

Nicotine-d4 stands out due to its isotopic labeling, which allows for precise tracking and analysis in research settings, distinguishing it from these other compounds that lack such modifications .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

1.2

Appearance

Light Yellow Oil

Tag

Nicotine

Related CAS

54-11-5 (unlabelled)

Dates

Modify: 2023-08-15

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